N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methoxybenzamido group, and a dihydrocyclopenta[d]thiazole group. These groups could potentially give the compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl and methoxybenzamido groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the fluorobenzyl and methoxybenzamido groups could make the compound reactive towards certain nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the fluorobenzyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Radiolabeling for Imaging
N-(4-fluorobenzyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide and its derivatives have been studied extensively in the context of radiolabeling. For instance, fluorinated derivatives of WAY 100635 have been synthesized and radiolabeled with fluorine-18. These compounds, including [18F]FBWAY and [18F]FCWAY, showed promise in biological imaging due to their favorable pharmacokinetic properties and specific binding ratios, making them useful for assessing dynamic changes in serotonin levels and for static measurement of serotonin receptor distribution (Lang et al., 1999).
Prosthetic Group for Biomolecules
The compound has also been explored as a prosthetic group for radiolabeling peptides and proteins. N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, also known as [(18)F]FBEM, is an example where the compound is used for radiolabeling free sulfhydryl groups of peptides and proteins. This prosthetic group has been automated for synthesis and shows potential in the field of radiochemistry and molecular imaging (Kiesewetter et al., 2011).
Structural Characterization and Biological Activity
The compound's derivatives have been structurally characterized and studied for their biological activities. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and their cytotoxic effects on specific cancer cell lines were evaluated, showing potential in cancer research (Kelly et al., 2007).
Analysis of Metabolism and Disposition
The compound has also been used in studies analyzing metabolism and disposition of drugs, as demonstrated by the use of 19F-NMR spectroscopy. This technique helped in understanding the metabolic fate and excretion balance of certain lead compounds, contributing valuable information to drug discovery and development programs (Monteagudo et al., 2007).
Synthesis and Evaluation of Novel Derivatives
The compound has been involved in the synthesis of novel derivatives with potential pharmaceutical applications. For instance, its involvement in the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases that have been investigated for their cytotoxicity against human cancer cell lines is noteworthy, highlighting its role in the development of new chemotherapeutic agents (Hassan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-16-8-4-14(5-9-16)20(27)26-22-25-19-17(10-11-18(19)30-22)21(28)24-12-13-2-6-15(23)7-3-13/h2-9,17H,10-12H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXXCGRKBNLCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.